N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide
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Overview
Description
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form 4-chlorobenzohydroxamic acid, which is then cyclized to form the oxazole ring.
Attachment of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be introduced through a coupling reaction. This involves the reaction of 2-methoxybenzoic acid with an appropriate amine derivative to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis in bacterial cells by disrupting their cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide: Similar structure with an oxadiazole ring instead of an oxazole ring.
N-[3-(4-chlorophenyl)-1,2,3-triazol-5-yl]-2-methoxybenzamide: Contains a triazole ring instead of an oxazole ring.
Uniqueness
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its oxazole ring and methoxybenzamide moiety may contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13ClN2O3 |
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Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-15-5-3-2-4-13(15)17(21)19-16-10-14(20-23-16)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,21) |
InChI Key |
LLAXQOJTBDETAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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